1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione is a compound that features two benzo[c][1,2,5]thiadiazole units connected by an ethane-1,2-dione bridge. This compound is known for its electron-withdrawing properties and is used in various applications, including organic electronics and photovoltaics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with ethane-1,2-dione under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzo[c][1,2,5]thiadiazole units .
Scientific Research Applications
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Mechanism of Action
The mechanism of action of 1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione involves its electron-withdrawing properties, which influence its interactions with other molecules. The compound can participate in charge transfer processes, making it useful in electronic applications. Molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A simpler analog with similar electron-withdrawing properties.
4,7-Bis(benzo[c][1,2,5]thiadiazol-5-yl)benzene: Another compound with two benzo[c][1,2,5]thiadiazole units, but connected through a benzene ring.
Uniqueness
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione is unique due to its ethane-1,2-dione bridge, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C14H6N4O2S2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,2-bis(2,1,3-benzothiadiazol-5-yl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6N4O2S2/c19-13(7-1-3-9-11(5-7)17-21-15-9)14(20)8-2-4-10-12(6-8)18-22-16-10/h1-6H |
InChI Key |
XQLSECZAFOBYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)C(=O)C3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.